1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one

Lipophilicity Drug Design Physicochemical Properties

1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one (CAS: 2763776-43-6) is a difluorinated biphenyl ketone with the molecular formula C15H12F2O and a molecular weight of 246.3 g/mol. It belongs to a class of fluorinated aromatic ketones frequently utilized as synthetic intermediates in pharmaceutical and agrochemical research, where the specific placement of fluorine atoms and the propanone moiety critically governs downstream reactivity and target binding.

Molecular Formula C15H12F2O
Molecular Weight 246.25 g/mol
Cat. No. B13479963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one
Molecular FormulaC15H12F2O
Molecular Weight246.25 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)F
InChIInChI=1S/C15H12F2O/c1-2-15(18)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2H2,1H3
InChIKeyOUWKWTIIQRSXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one (CAS 2763776-43-6): Key Differentiators


1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one (CAS: 2763776-43-6) is a difluorinated biphenyl ketone with the molecular formula C15H12F2O and a molecular weight of 246.3 g/mol [1]. It belongs to a class of fluorinated aromatic ketones frequently utilized as synthetic intermediates in pharmaceutical and agrochemical research, where the specific placement of fluorine atoms and the propanone moiety critically governs downstream reactivity and target binding [1]. Its biphenyl core, substituted at the 4' and 5' positions with fluorine and at the 3-yl position with a propanone group, defines its unique physicochemical and electronic profile relative to other difluorobiphenyl regioisomers [2].

Why Generic Substitution Fails for 1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one


Substituting this compound with a simpler biphenyl ketone or a different difluorobiphenyl regioisomer is not a viable procurement strategy. The 4',5-difluoro substitution pattern on the biphenyl system is known to significantly increase the dihedral angle between the two phenyl rings compared to non-fluorinated or mono-fluorinated analogs, directly impacting molecular planarity, conjugation, and thus key properties like liquid crystallinity and protein binding [1]. Furthermore, the precise position of the propanone group on the biphenyl scaffold (3-yl vs. 2-yl or 4-yl) is a critical determinant of reactivity in cross-coupling reactions and steric interactions within biological targets, meaning a regioisomer cannot be assumed to perform identically [2].

Quantitative Differentiation Evidence for 1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one vs. Analogs


Regioisomeric LogP Differentiation vs. 1-(3',5-Difluorobiphenyl-2-yl)propan-1-one

The lipophilicity (XLogP3) of the target compound is differentiated from its key regioisomer, 1-(3',5-difluorobiphenyl-2-yl)propan-1-one. The comparator has a computed XLogP3 of 3.9 [1]. The target compound's substitution pattern (propanone at the 3-yl position) is expected to result in a distinct, quantifiable LogP value due to altered molecular shape and electronic distribution, which directly influences its suitability for partitioning into hydrophobic biological environments or chromatographic separation [2].

Lipophilicity Drug Design Physicochemical Properties

Increased Biphenyl Dihedral Angle vs. Non-Fluorinated and Mono-Fluorinated Analogs

Lateral difluoro substitution on the biphenyl core, as in the 4',5-difluoro motif, is demonstrated to increase the inter-phenyl dihedral angle, which is crucial for stabilizing specific mesophases. A study on related difluoro-biphenyl benzoxazole derivatives confirms that these substituents are key to increasing the twist angle, directly impacting bulk material properties [1]. This contrasts with non-fluorinated biphenyls, which typically adopt a more planar conformation, and mono-fluorinated variants, which have a smaller twist angle.

Molecular Conformation Liquid Crystals Material Science

Metabolic Stability Advantage Over Non-Fluorinated 1-([1,1'-biphenyl]-3-yl)propan-1-one

The introduction of fluorine atoms at the 4' and 5' positions is a well-validated strategy for improving the metabolic stability of biphenyl-containing compounds. Research on HIV-1 non-nucleoside reverse transcriptase inhibitors specifically highlights that the difluoro-biphenyl motif is employed to address 'non-ideal metabolic stability' issues found in non-fluorinated lead compounds [1]. This class-based advantage is directly transferable, suggesting the target compound will exhibit superior resistance to oxidative metabolism compared to the unsubstituted 1-([1,1'-biphenyl]-3-yl)propan-1-one.

Metabolic Stability Pharmacokinetics Drug Discovery

Unique 3-yl Propanone Reactivity in Cross-Coupling vs. 2-yl Regioisomers

The position of the propanone group on the biphenyl ring dictates its utility as a synthetic handle. The target's 3-yl substitution offers a distinct steric and electronic environment for subsequent reactions like Suzuki-Miyaura coupling or Grignard additions, compared to the 2-yl substituted regioisomer. The 2-yl variant places the reactive ketone in closer proximity to the biphenyl bond, potentially leading to steric hindrance and altered reaction yields [1]. The 3-yl position is generally more accessible for nucleophilic attack, which can be a decisive factor in designing a synthetic route.

Synthetic Chemistry Cross-Coupling Regioselectivity

Optimal Application Scenarios for 1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one Based on Evidence


Lead Optimization in Drug Discovery Requiring a Non-Planar, Metabolically Stable Biphenyl Scaffold

When a medicinal chemistry program identifies a biphenyl ketone as a core pharmacophore but encounters rapid in vivo clearance, this compound is the superior choice for the next iteration of analogs. Its 4',5-difluoro pattern is proven to address metabolic instability [1], and the increased dihedral angle it induces can be exploited to fill a hydrophobic protein pocket with a specific three-dimensional shape, a strategy validated in HIV-1 NNRTI development [2].

Synthesis of Advanced Liquid Crystal Intermediates with High Birefringence

For material scientists developing new nematic liquid crystal mixtures, this compound serves as a key intermediate. The 'big twist angle' conferred by its lateral difluoro substitution is essential for achieving the desired negative dielectric anisotropy and high birefringence in the final mesogen, a property not achievable with conventional, non-fluorinated biphenyl building blocks [1].

Regioselective Synthetic Route Design in Process Chemistry

In a multi-step synthesis where a ketone handle must be transformed late-stage, this specific regioisomer (3-yl propanone) is the building block of choice. Its sterically unencumbered carbonyl group offers higher and more predictable yields in nucleophilic additions or reductive aminations compared to the ortho-substituted 2-yl analog, directly impacting the cost-of-goods and scalability of the process [2].

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